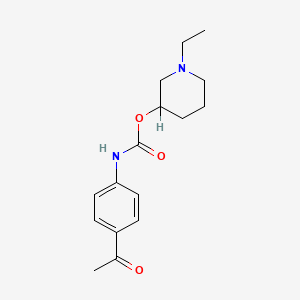

N-Ethyl-3-piperidinyl p-acetylcarbanilate

Description

Structure

3D Structure

Properties

CAS No. |

33531-50-9 |

|---|---|

Molecular Formula |

C16H22N2O3 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(1-ethylpiperidin-3-yl) N-(4-acetylphenyl)carbamate |

InChI |

InChI=1S/C16H22N2O3/c1-3-18-10-4-5-15(11-18)21-16(20)17-14-8-6-13(7-9-14)12(2)19/h6-9,15H,3-5,10-11H2,1-2H3,(H,17,20) |

InChI Key |

SLYWZSGKTGNBOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of N Ethyl 3 Piperidinyl P Acetylcarbanilate

Strategies for the Synthesis of N-Ethyl-3-piperidinyl p-acetylcarbanilate and its Precursors.

The synthesis of this compound can be approached through the convergent synthesis of two key precursors: N-ethyl-3-piperidinol and a reactive derivative of p-acetylcarbanilic acid, such as p-acetylphenyl isocyanate.

Novel Synthetic Routes and Optimization Techniques for this compound.

The principal reaction for forming the final carbamate (B1207046) bond is the coupling of N-ethyl-3-piperidinol with p-acetylphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Precursor Synthesis: N-ethyl-3-piperidinol

The precursor N-ethyl-3-piperidinol (also known as 1-ethyl-3-hydroxypiperidine) can be synthesized through various routes. nih.gov A common industrial method involves the catalytic hydrogenation of 3-hydroxypyridine (B118123) to form 3-hydroxypiperidine (B146073), followed by N-alkylation. chemicalbook.comgoogle.com The ethyl group is introduced by reacting 3-hydroxypiperidine with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Precursor Synthesis: p-acetylphenyl isocyanate

The second key precursor, p-acetylphenyl isocyanate, can be prepared from 4-aminoacetophenone. A standard and effective method is the treatment of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. google.com This reaction converts the primary amine into the highly reactive isocyanate group. orgsyn.orgsigmaaldrich.com Alternative, isocyanate-free methods might involve reacting 4-aminoacetophenone with a carbonylating agent to form a carbamate, which is then activated for reaction with the alcohol. rwth-aachen.de

Final Coupling Reaction and Optimization

The final step involves the addition of the hydroxyl group of N-ethyl-3-piperidinol to the isocyanate group of p-acetylphenyl isocyanate.

Reaction: N-ethyl-3-piperidinol + p-acetylphenyl isocyanate → this compound

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically used to prevent reaction with the solvent.

Catalysis: While often uncatalyzed, the reaction can be accelerated with catalytic amounts of a tertiary amine (e.g., triethylamine) or an organotin compound like dibutyltin (B87310) dilaurate, especially if the alcohol is hindered.

Optimization: Optimization would involve screening solvents, catalysts, and reaction temperatures (typically ranging from 0 °C to room temperature) to maximize yield and purity while minimizing reaction time.

Table 1: Representative Reaction Conditions for Carbamate Synthesis

| Alcohol Precursor | Isocyanate Precursor | Solvent | Catalyst | Typical Yield |

|---|---|---|---|---|

| N-ethyl-3-piperidinol | p-acetylphenyl isocyanate | Dichloromethane (DCM) | None | >90% |

| N-ethyl-3-piperidinol | p-acetylphenyl isocyanate | Tetrahydrofuran (THF) | Triethylamine (catalytic) | >95% |

| N-ethyl-3-piperidinol | p-acetylphenyl isocyanate | Toluene | Dibutyltin dilaurate (DBTDL) | >95% |

Stereoselective Synthesis Approaches for this compound.

The 3-position of the piperidine (B6355638) ring is a stereocenter. For pharmacological studies, it is often crucial to synthesize and test individual enantiomers ((R) and (S) forms) as they may exhibit different biological activities.

Stereocontrol can be introduced during the synthesis of the N-ethyl-3-piperidinol precursor. researchgate.net

Asymmetric Hydrogenation: One advanced approach is the asymmetric hydrogenation of N-ethyl-3-pyridone using a chiral catalyst (e.g., a Ruthenium- or Rhodium-based complex with chiral ligands like BINAP). This can directly produce one enantiomer of N-ethyl-3-piperidinone in high enantiomeric excess. Subsequent stereoselective reduction of the ketone (e.g., using sodium borohydride (B1222165) or L-Selectride) would yield the desired chiral alcohol.

Resolution of Racemates: A classical approach involves the resolution of racemic N-ethyl-3-piperidinol. This is achieved by reacting the racemic alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by liberation of the pure enantiomer of the alcohol by treatment with a base.

Chiral Pool Synthesis: Synthesis can also begin from a chiral starting material, such as an amino acid, to build the chiral piperidine ring with the hydroxyl group in a defined stereochemical orientation.

Once the enantiomerically pure (R)- or (S)-N-ethyl-3-piperidinol is obtained, it can be carried forward in the coupling reaction with p-acetylphenyl isocyanate to produce the corresponding enantiomer of this compound without affecting the stereocenter.

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship (SAR) Studies of this compound.

SAR studies are fundamental to medicinal chemistry, involving the synthesis of analogs to probe how changes in molecular structure affect biological activity. nih.govresearchgate.net

Design and Synthesis of this compound Analogs.

Analogs would be designed by systematically modifying the three main components of the molecule.

Modification of the Piperidine Ring:

N-Alkyl Group: The N-ethyl group can be replaced with other alkyl groups (methyl, propyl, isopropyl, benzyl) to investigate the impact of size and lipophilicity on activity. google.com This is readily achieved by using different alkylating agents in the synthesis of the piperidinol precursor.

Ring Position: The carbanilate group could be moved from the 3-position to the 4-position by starting with N-ethyl-4-piperidinol.

Modification of the Phenyl Ring:

Substituent Position: The acetyl group can be moved from the para (4) position to the meta (3) or ortho (2) positions to explore the impact of substituent location. This requires starting with 3-aminoacetophenone or 2-aminoacetophenone (B1585202) to generate the corresponding isocyanates.

Substituent Identity: The acetyl group (a ketone) could be replaced with other electron-withdrawing or electron-donating groups (e.g., -CN, -NO₂, -Cl, -OCH₃) to modulate the electronic properties of the ring. nih.gov

Modification of the Carbamate Linker:

The carbamate linker (-O-C(=O)-NH-) could be replaced with bioisosteres such as an ester, amide, or a reversed carbamate to assess the importance of the linker's hydrogen bonding capabilities and conformational rigidity.

Introduction of Radiolabels for In Vitro and Preclinical Imaging Research with this compound.

Radiolabeling is essential for studying the distribution, metabolism, and target engagement of a compound using techniques like Positron Emission Tomography (PET). nih.govmdpi.com PET imaging requires the incorporation of a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). mdanderson.orgfrontiersin.org

Strategies for Radiolabeling:

¹¹C-Labeling: Carbon-11 is typically introduced in the final synthetic step due to its short half-life.

[¹¹C]Methyl Iodide: The N-ethyl group can be a target for labeling. A des-ethyl precursor (N-H-3-piperidinyl p-acetylcarbanilate) could be synthesized and then reacted with [¹¹C]ethyl iodide in the final step to produce the ¹¹C-labeled final compound. A similar strategy has been used for related piperidyl benzilate compounds. wikipedia.orgnih.gov

[¹¹C]Phosgene: If the synthesis allows, [¹¹C]phosgene could be used to generate the radiolabeled isocyanate, thereby labeling the carbonyl carbon of the carbamate.

¹⁸F-Labeling: The longer half-life of Fluorine-18 allows for more complex synthesis and longer imaging times. nih.gov

Aromatic Substitution: An analog could be designed where the acetyl group is replaced by a fluorine atom or where a fluoroalkyl group is present. The ¹⁸F label is often introduced via nucleophilic substitution on an aromatic ring precursor activated with a leaving group (e.g., a nitro or trimethylammonium group). For example, a precursor like N-Ethyl-3-piperidinyl p-(trimethylammonium)carbanilate could be reacted with [¹⁸F]fluoride.

Table 2: Potential Radiolabeling Strategies for PET Imaging

| Isotope | Labeling Position | Radiolabeling Precursor | Radiolabeling Reagent |

|---|---|---|---|

| Carbon-11 (¹¹C) | N-Ethyl Group | N-H-3-piperidinyl p-acetylcarbanilate | [¹¹C]Ethyl Iodide |

| Carbon-11 (¹¹C) | Carbamate Carbonyl | 4-aminoacetophenone & N-ethyl-3-piperidinol | [¹¹C]Phosgene |

| Fluorine-18 (¹⁸F) | Phenyl Ring (Analog) | N-Ethyl-3-piperidinyl p-(nitro)carbanilate | K[¹⁸F]F-Kryptofix 2.2.2 |

Structure Activity Relationship Sar and Ligand Design Studies for N Ethyl 3 Piperidinyl P Acetylcarbanilate

Conformational Analysis and Stereochemical Influences on Biological Activity of N-Ethyl-3-piperidinyl p-acetylcarbanilate

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a paramount determinant of its interaction with biological macromolecules. For this compound, the conformational flexibility of the piperidine (B6355638) ring and the stereochemistry at the C3 position are expected to significantly influence its biological profile.

The C3 position of the piperidine ring is a chiral center, meaning this compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and metabolic fates. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target, such as a receptor or an enzyme. For instance, one enantiomer may bind with high affinity to a receptor, while the other may have significantly lower affinity or even interact with a different target altogether. The precise influence of the (R) versus (S) configuration of this compound on its biological activity would require empirical investigation through the synthesis and testing of the individual enantiomers.

Table 1: Postulated Conformational and Stereochemical Effects on the Biological Activity of this compound

| Feature | Variation | Postulated Effect on Biological Activity | Rationale |

| Piperidine Ring Conformation | Chair | Favorable | Minimizes steric strain, presenting a stable and recognizable conformation to the receptor. |

| Boat/Twist-Boat | Less Favorable | Higher energy conformations, less likely to be the bioactive conformation. | |

| C3-Substituent Orientation | Equatorial | Generally Favorable | Minimizes 1,3-diaxial interactions, leading to a more stable conformer that may fit better into a binding site. |

| Axial | Potentially Favorable | In some cases, an axial orientation may be required for specific interactions within a deep and narrow binding pocket. | |

| N-Ethyl Group Orientation | Equatorial | Favorable | Reduces steric hindrance, allowing for better access and interaction with the receptor. |

| Axial | Less Favorable | Increases steric strain, potentially hindering optimal receptor binding. | |

| Stereochemistry at C3 | (R)-enantiomer | Potentially higher or lower activity | The specific spatial arrangement may lead to a more complementary fit with the chiral receptor binding site. |

| (S)-enantiomer | Potentially higher or lower activity | The alternative spatial arrangement could result in a different binding affinity or efficacy. |

Quantitative Structure-Activity Relationships (QSAR) of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound derivatives, a QSAR model could provide valuable insights into the key molecular descriptors that drive their activity, thereby guiding the design of more potent analogs.

A hypothetical QSAR study on a series of this compound derivatives would involve systematically modifying the core structure and measuring the corresponding biological activity. Modifications could include varying the N-alkyl substituent on the piperidine ring, altering the substituents on the phenyl ring of the carbanilate moiety, and changing the nature of the linker between the piperidine and the carbanilate.

Key physicochemical descriptors that would likely be important in a QSAR model for this scaffold include:

Electronic Properties (e.g., Hammett constants): The electron-donating or withdrawing nature of substituents on the phenyl ring can affect the electronic distribution of the carbanilate group, influencing hydrogen bonding and other electrostatic interactions.

Steric Parameters (e.g., Taft steric parameters, molar refractivity): The size and shape of substituents can impact the fit of the molecule within the receptor's binding site.

Topological Indices: These descriptors capture the connectivity and branching of the molecular structure.

A resulting QSAR equation might take a general form such as:

log(1/C) = a(logP) - b(Steric) + c(Electronic) + d

where C is the concentration of the compound required to produce a defined biological effect, and a, b, c, and d are coefficients determined by regression analysis.

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Derivative | R-group on Phenyl Ring | logP | Steric Parameter (Es) | Electronic Parameter (σ) | Observed log(1/C) | Predicted log(1/C) |

| 1 | H | 3.5 | 0.00 | 0.00 | 5.2 | 5.1 |

| 2 | 4-Cl | 4.2 | -0.97 | 0.23 | 5.8 | 5.9 |

| 3 | 4-CH3 | 4.0 | -1.24 | -0.17 | 5.5 | 5.4 |

| 4 | 4-NO2 | 3.4 | -1.01 | 0.78 | 6.1 | 6.0 |

| 5 | 4-OCH3 | 3.4 | -0.55 | -0.27 | 5.3 | 5.3 |

Molecular Features Critical for Receptor Interactions of the this compound Scaffold

The biological activity of this compound is contingent upon its ability to effectively interact with its molecular target. The key molecular features of this scaffold that are likely critical for receptor binding include hydrogen bond donors and acceptors, hydrophobic regions, and the cationic center of the protonated piperidine nitrogen.

Hydrogen Bonding: The carbonyl oxygen of the acetyl group and the carbonyl oxygen of the carbanilate linker are potential hydrogen bond acceptors. The N-H of the carbanilate is a potential hydrogen bond donor. These groups can form crucial interactions with complementary residues in the receptor binding site, contributing significantly to binding affinity.

Hydrophobic Interactions: The phenyl ring of the carbanilate and the ethyl group on the piperidine nitrogen provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar amino acid residues in the receptor pocket. The acetyl group's methyl moiety also contributes to these hydrophobic interactions.

Ionic/Electrostatic Interactions: At physiological pH, the tertiary amine of the piperidine ring is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This cationic center can form a strong ionic bond or electrostatic interaction with an anionic residue, such as aspartate or glutamate, in the receptor. This interaction is often a key anchoring point for many ligands that contain a basic amine.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site.

A pharmacophore model for this compound and its analogs would likely include a cationic center, one or more hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic aromatic region, all arranged in a specific spatial orientation.

Table 3: Summary of Critical Molecular Features and Potential Receptor Interactions

| Molecular Feature | Type of Interaction | Potential Interacting Receptor Residue |

| Protonated Piperidine Nitrogen | Ionic/Electrostatic | Aspartic Acid, Glutamic Acid |

| Carbanilate Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Acetyl Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Carbanilate N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain carbonyls |

| Phenyl Ring | Hydrophobic, π-π Stacking, Cation-π | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| N-Ethyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Acetyl Methyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

Mechanistic Pharmacological Investigations of N Ethyl 3 Piperidinyl P Acetylcarbanilate in Preclinical Models

Receptor Binding Profiles and Ligand Affinity Studies of N-Ethyl-3-piperidinyl p-acetylcarbanilate.

This compound, also known as N-Ethyl-3-piperidyl benzilate, is an anticholinergic compound that exerts its effects through interaction with muscarinic acetylcholine (B1216132) receptors. ncats.ioncats.iowikipedia.org Preclinical investigations have focused on characterizing its binding affinity and profile at these receptors to elucidate its pharmacological activity.

Interaction with Muscarinic Acetylcholine Receptor Subtypes.

This compound demonstrates notable affinity for muscarinic acetylcholine receptors. In vitro studies have determined a Ki value of 1.46 nM for this compound at muscarinic acetylcholine receptors, indicating a high affinity. ncats.io However, detailed characterization of its binding affinity across the different muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature.

Radiolabelled forms of this compound have been utilized in research to map the distribution of muscarinic acetylcholine receptors in the brain. wikipedia.org It has been noted that this compound exhibits a slightly lower binding affinity for these receptors compared to its N-methyl analogue, rendering it less potent and, consequently, less commonly used for this specific application. wikipedia.org

Table 1: Muscarinic Acetylcholine Receptor Affinity of this compound

| Compound | Receptor | Ki (nM) |

| This compound | Muscarinic Acetylcholine Receptor (non-subtype specific) | 1.46 |

Competitive Binding Assays and Dissociation Kinetics of this compound.

Enzyme Modulation and Inhibition Kinetics Research by this compound.

Investigations into Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase).

There is no specific information available in the public domain regarding the inhibitory activity of this compound on acetylcholinesterase or butyrylcholinesterase.

Other Relevant Enzyme Interactions.

Information regarding other relevant enzyme interactions of this compound is not available in the reviewed literature.

Cellular and Subcellular Mechanistic Studies of this compound.

Detailed cellular and subcellular mechanistic studies for this compound are not described in the currently available scientific literature.

Second Messenger System Modulation

This compound, more commonly known as N-Ethyl-3-piperidyl benzilate, functions as an antagonist at muscarinic acetylcholine receptors (mAChRs). Its modulation of second messenger systems is a direct consequence of its blockade of these G-protein coupled receptors. The specific downstream signaling pathways affected depend on the subtype of muscarinic receptor being antagonized.

Muscarinic receptors are broadly categorized into two main signaling pathways:

Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking these receptors, N-Ethyl-3-piperidyl benzilate is presumed to inhibit the generation of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC in response to acetylcholine.

Gi/o-coupled receptors (M2, M4): Agonist binding to these receptors inhibits the activity of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, N-Ethyl-3-piperidyl benzilate would prevent the acetylcholine-induced inhibition of adenylyl cyclase, thus maintaining or increasing cAMP levels that would otherwise be suppressed.

While direct studies detailing the specific effects of N-Ethyl-3-piperidyl p-acetylcarbanilate on second messenger levels are not extensively available in publicly accessible literature, its action can be inferred from its known pharmacology as a non-selective muscarinic antagonist.

Interactive Data Table: Predicted Effects of this compound on Second Messenger Systems

| Muscarinic Receptor Subtype | G-Protein Coupling | Second Messenger Pathway (Agonist Effect) | Predicted Effect of this compound |

| M1, M3, M5 | Gq/11 | ↑ Phospholipase C → ↑ IP3 & DAG → ↑ Intracellular Ca2+ | Inhibition of IP3 and DAG production; prevention of intracellular Ca2+ increase |

| M2, M4 | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP | Prevention of cAMP decrease |

Ion Channel Regulation

The interaction of this compound with muscarinic receptors also leads to the modulation of ion channel activity, primarily through the actions of G-protein subunits. A key mechanism of ion channel regulation by muscarinic receptors, particularly the M2 and M4 subtypes, is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Upon agonist stimulation of M2 or M4 receptors, the G-protein is activated, and the βγ-subunit dissociates from the α-subunit. This Gβγ subunit can directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the cell. This hyperpolarizes the cell membrane, making it less excitable and thus inhibiting neuronal firing.

As a muscarinic antagonist, N-Ethyl-3-piperidyl p-acetylcarbanilate would block the binding of acetylcholine to M2 and M4 receptors. This would prevent the dissociation of the G-protein βγ-subunit and its subsequent activation of GIRK channels. Consequently, the compound would inhibit the hyperpolarizing effect of acetylcholine, leading to a state of disinhibition or increased neuronal excitability in circuits where this pathway is active.

Direct electrophysiological studies on the specific effects of N-Ethyl-3-piperidyl p-acetylcarbanilate on ion channels are not readily found in the available literature. However, its impact is logically deduced from its established role as a muscarinic antagonist and the known coupling of muscarinic receptor subtypes to various ion channels.

Preclinical In Vitro Pharmacological Models for this compound.iiab.me

Cell-Based Assays for Receptor Activation and Signal Transduction

Preclinical evaluation of N-Ethyl-3-piperidyl p-acetylcarbanilate and related anticholinergic compounds often employs cell-based assays to characterize their interaction with muscarinic receptors and the subsequent effects on signal transduction. These assays provide a controlled environment to dissect the molecular pharmacology of the compound.

One relevant in vitro model involves the use of co-cultures of human-derived neurons and astrocytes. In such a system, the functional response to muscarinic receptor activation can be quantified. For instance, the activation of muscarinic receptors on astrocytes by an agonist like oxotremorine (B1194727) leads to an increase in intracellular calcium concentrations ([Ca2+]i). The antagonistic potential of a compound like N-Ethyl-3-piperidyl p-acetylcarbanilate can be determined by its ability to inhibit this agonist-induced calcium response. The change in [Ca2+]i is typically measured using fluorescent calcium indicators.

Another common cell-based assay is the competitive binding assay. In this setup, cell membranes or whole cells expressing muscarinic receptors are incubated with a radiolabeled muscarinic antagonist, such as [3H]-quinuclidinyl benzilate ([3H]-QNB), and varying concentrations of the test compound (in this case, N-Ethyl-3-piperidyl p-acetylcarbanilate). The ability of the test compound to displace the radioligand from the receptors is measured, allowing for the determination of its binding affinity (Ki). For example, a Ki of 1.46 nM has been reported for N-Ethyl-3-piperidyl benzilate at the muscarinic acetylcholine receptor.

Interactive Data Table: Representative Cell-Based Assays for Anticholinergic Compounds

| Assay Type | Principle | Endpoint Measured | Information Gained |

| Calcium Mobilization Assay | Measurement of changes in intracellular calcium in response to a muscarinic agonist in the presence and absence of the antagonist. | Fluorescence intensity of a calcium-sensitive dye. | Functional antagonism and potency of the compound. |

| Radioligand Binding Assay | Competition between the unlabeled antagonist and a radiolabeled antagonist for binding to muscarinic receptors. | Amount of radioactivity bound to the receptors. | Binding affinity (Ki) of the compound for the receptor. |

| cAMP Accumulation Assay | Measurement of the inhibition of forskolin-stimulated cAMP production by a muscarinic agonist (acting on M2/M4 receptors) in the presence and absence of the antagonist. | Levels of intracellular cAMP. | Antagonism at Gi/o-coupled muscarinic receptors. |

Tissue Organ Bath Studies

Tissue organ bath studies are classical pharmacological preparations that provide insights into the physiological effects of a compound on intact tissues. For assessing the anticholinergic activity of N-Ethyl-3-piperidyl p-acetylcarbanilate, isolated tissue preparations rich in muscarinic receptors are utilized.

A standard preparation is the isolated guinea pig ileum. This smooth muscle tissue contracts in response to cholinergic agonists like acetylcholine or carbachol (B1668302) due to the activation of M3 muscarinic receptors. The antagonistic effect of N-Ethyl-3-piperidyl p-acetylcarbanilate can be quantified by its ability to inhibit these agonist-induced contractions. The potency of the antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Similarly, isolated tracheal smooth muscle preparations can be used to assess the compound's effect on airway smooth muscle contraction, which is also mediated by M3 muscarinic receptors. The ability of N-Ethyl-3-piperidyl p-acetylcarbanilate to relax pre-contracted tracheal rings or to prevent agonist-induced contractions would be indicative of its anticholinergic activity in this tissue.

Preclinical In Vivo Pharmacological Research Paradigms in Animal Models for this compound.umich.edu

Evaluation of Central Nervous System Effects (Mechanistic Focus).iiab.me

The central nervous system (CNS) effects of N-Ethyl-3-piperidyl p-acetylcarbanilate are a primary focus of in vivo preclinical research, given its known hallucinogenic properties in humans. Animal models are employed to investigate the mechanistic underpinnings of these effects, particularly its interaction with central muscarinic acetylcholine receptors.

A key in vivo technique for studying the CNS activity of this compound is positron emission tomography (PET). In these studies, a radiolabeled form of the drug, such as (+)N-[11C]ethyl-3-piperidyl benzilate (11C3-EPB), is administered to conscious animals, typically non-human primates like monkeys. PET imaging then allows for the non-invasive visualization and quantification of the distribution and binding of the compound to muscarinic receptors in the brain.

Research has shown that the regional distribution of 11C3-EPB in the monkey brain is consistent with the known density of muscarinic receptors, with high concentrations in cortical regions. Kinetic analysis of the PET data can provide measures of binding potential, which reflects the density of available receptors and the affinity of the ligand. Studies comparing 11C3-EPB with its N-methyl analogue, 11C3-MPB, have indicated that the ethyl derivative has a faster clearance rate from the brain, suggesting a lower binding affinity.

Furthermore, these in vivo models can be used to investigate the interaction between N-Ethyl-3-piperidyl p-acetylcarbanilate and the endogenous neurotransmitter, acetylcholine. For instance, by administering a cholinesterase inhibitor to increase synaptic acetylcholine levels, researchers can observe the displacement of the radiolabeled antagonist from muscarinic receptors. This provides a dynamic measure of the compound's interaction with the cholinergic system under conditions of fluctuating endogenous neurotransmitter levels.

Interactive Data Table: In Vivo PET Study Parameters for N-Alkyl-3-piperidyl benzilates

| Radioligand | Animal Model | Key Findings | Mechanistic Insight |

| (+)N-[11C]ethyl-3-piperidyl benzilate (11C3-EPB) | Conscious Monkey (Macaca mulatta) | Distribution consistent with muscarinic receptor density; faster clearance than N-methyl analogue. | In vivo binding to central muscarinic receptors; lower affinity compared to the N-methyl analogue. |

| (+)N-[11C]methyl-3-piperidyl benzilate (11C3-MPB) | Conscious Monkey (Macaca mulatta) | High affinity binding to muscarinic receptors; slower clearance. | Provides a benchmark for comparing the in vivo kinetics of related compounds. |

Peripheral Systemic Effects Research (Mechanistic Focus)

No research data was found regarding the peripheral systemic effects of this compound.

Neurochemical Profiling in Animal Models

No research data was found regarding the neurochemical profile of this compound in animal models.

Preclinical Pharmacokinetic and Metabolic Research on N Ethyl 3 Piperidinyl P Acetylcarbanilate

Absorption and Distribution Studies in Preclinical Systems.

Biotransformation Pathways and Metabolite Identification of N-Ethyl-3-piperidinyl p-acetylcarbanilate.

Detailed information on the biotransformation pathways and the identification of specific metabolites of this compound is not documented in available scientific literature.

Hepatic Metabolism and Enzyme Systems Involved (e.g., Cytochrome P450).

While the liver, primarily through the Cytochrome P450 (CYP) enzyme system, is the principal site of metabolism for a vast array of xenobiotic compounds, specific data on the hepatic metabolism of this compound and the particular CYP isozymes involved in its biotransformation are not available. General metabolic pathways often involve Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II conjugation reactions to increase water solubility and facilitate excretion. However, the application of these general principles to this specific compound has not been experimentally documented.

Hydrolysis Pathways of the Carbanilate Moiety.

The chemical structure of this compound contains a carbanilate (urethane) linkage, which is susceptible to hydrolysis by various esterases present in the plasma and tissues, particularly the liver. This hydrolysis would be anticipated to cleave the molecule, yielding N-ethyl-3-piperidinol and a p-acetylcarbanilic acid derivative. However, specific preclinical studies confirming and characterizing this hydrolytic pathway for this compound are not described in the available literature.

Excretion Mechanisms and Routes of this compound and its Metabolites.

There is no specific information available from preclinical studies regarding the excretion mechanisms and routes for this compound and its potential metabolites. Generally, compounds of this nature and their metabolites are eliminated from the body through renal and/or fecal excretion. The extent of each route would depend on the physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity. Without experimental data, the primary routes of elimination for this compound remain undetermined.

Advanced Analytical and Spectroscopic Methodologies in N Ethyl 3 Piperidinyl P Acetylcarbanilate Research

Chromatographic Techniques for Compound and Metabolite Analysis (e.g., GC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry represents a cornerstone for the separation, identification, and quantification of N-Ethyl-3-piperidinyl p-acetylcarbanilate and its metabolites in various biological and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For this compound, which may require derivatization to enhance its volatility, GC-MS provides high-resolution separation and detailed mass spectral data. nih.govacademicjournals.orgjocpr.com The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint determined by the mass-to-charge ratio of the fragments, allowing for definitive identification by comparing it to spectral libraries. jocpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly suited for non-volatile or thermally fragile compounds, making it a powerful tool for analyzing this compound and its metabolites directly from biological fluids like plasma or urine. nih.govnih.gov In this method, the compound is first separated by high-performance liquid chromatography (HPLC). The eluent then enters a mass spectrometer, where the parent molecule is selected and fragmented. A second mass analysis of these fragments provides a high degree of specificity and sensitivity, enabling the identification and quantification of the parent compound and its metabolic products, even at very low concentrations. nih.gov The fragmentation patterns observed in MS/MS studies are crucial for elucidating the structures of metabolites. nih.gov

| Technique | Principle | Application to Target Compound | Data Obtained |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Analysis of the pure compound or its volatile derivatives. | Retention time, mass spectrum of fragments for structural confirmation. |

| LC-MS/MS | Separation of non-volatile compounds in liquid phase followed by tandem mass analysis. | Identification and quantification of the parent compound and its metabolites in biological samples. | Retention time, precursor and product ion masses for definitive identification and quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. mdpi.comnih.gov By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. harvard.eduepfl.ch

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For instance, the signals for the ethyl group, the piperidine (B6355638) ring protons, and the aromatic protons of the acetylcarbanilate moiety would appear in distinct regions of the spectrum, and their splitting patterns would confirm their connectivity.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their functional group type (e.g., alkyl, aromatic, carbonyl). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and long-range correlations between protons and carbons, definitively assembling the molecular structure.

| NMR Technique | Information Provided | Expected Observations for Target Compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and relative numbers. | Distinct signals for ethyl, piperidine, and aromatic protons with characteristic splitting patterns. |

| ¹³C NMR | Carbon skeleton and functional groups. | Signals corresponding to all unique carbon atoms in the molecule, including carbonyl and aromatic carbons. |

| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Cross-peaks confirming the connectivity between adjacent protons and directly attached carbons, aiding in complete structural assignment. |

Mass Spectrometry (MS) Applications in Metabolic Profiling and Identification

Mass spectrometry is a powerful technique for metabolic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. harvard.edu When a compound like this compound is introduced into a biological system, it undergoes various metabolic transformations. MS-based methods are critical for identifying these metabolic products. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with LC, can determine the elemental composition of metabolites by measuring their mass with very high accuracy. nih.gov By comparing the mass spectra of samples from treated and untreated subjects, researchers can identify potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites. The fragmentation pattern provides structural clues that help in identifying the modifications to the parent compound, such as hydroxylation, N-dealkylation, or glucuronidation. researchgate.net This information is vital for understanding the compound's metabolic fate and clearance pathways.

Positron Emission Tomography (PET) Ligand Development and Application in Receptor Mapping

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo study of biochemical processes. For this, a molecule of interest is labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) to create a radioligand. Research on structurally related compounds, such as N-ethyl-3-piperidyl benzilate, provides a strong precedent for the potential development of a PET ligand based on this compound. wikipedia.org

Radiolabeled versions of N-substituted 3-piperidyl esters have been used to map the distribution of specific neurotransmitter receptors, such as muscarinic acetylcholine (B1216132) receptors, in the brain. wikipedia.orgiiab.me For example, a study involving (+)N-[(11)C]ethyl-3-piperidyl benzilate evaluated its kinetics and distribution in the monkey brain to map muscarinic receptors. nih.gov The study demonstrated that such ligands could visualize receptor density and that their binding potential could be modulated by endogenous neurotransmitter levels. nih.gov

Should this compound show high affinity and selectivity for a particular receptor, its ¹¹C-labeled analogue could be synthesized and used as a PET ligand. This would enable researchers to non-invasively map the density and distribution of the target receptor in the living brain, providing invaluable information for neuroscience research and drug development.

| Parameter | Finding for (+)-N-[(11)C]ethyl-3-piperidyl benzilate nih.gov | Potential Application for Radiolabeled this compound |

|---|---|---|

| Technique | High-resolution PET imaging in conscious monkeys. | In-vivo imaging of a target receptor in preclinical and clinical studies. |

| Observation | Regional brain distribution consistent with known muscarinic receptor density. Faster clearance compared to other analogues. | Quantification of receptor density and occupancy in various brain regions. |

| Significance | Demonstrated the feasibility of using N-ethyl-3-piperidyl esters to assess receptor binding and neurotransmitter interactions in vivo. | Could serve as a biomarker for disease diagnosis or a tool to measure the effectiveness of drugs targeting the same receptor. |

Computational and Theoretical Chemistry Approaches in N Ethyl 3 Piperidinyl P Acetylcarbanilate Research

Molecular Docking Simulations for Receptor-Ligand Interactions

No published studies detailing molecular docking simulations with N-Ethyl-3-piperidinyl p-acetylcarbanilate were found.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

No published research on the use of molecular dynamics simulations to study the conformational stability or binding kinetics of this compound is available.

Quantum Mechanics (QM) Calculations for Electronic Structure and Reactivity

There are no available records of quantum mechanics calculations being performed to analyze the electronic structure or reactivity of this compound.

De Novo Ligand Design and Virtual Screening Based on the this compound Scaffold

No literature was found that describes the use of the this compound scaffold in de novo ligand design or virtual screening efforts.

Research on Conceptual Applications and Future Academic Directions for N Ethyl 3 Piperidinyl P Acetylcarbanilate

Exploratory Research into Novel Therapeutic Concepts based on Mechanistic Understanding

N-Ethyl-3-piperidinyl p-acetylcarbanilate functions as an anticholinergic agent, blocking the action of acetylcholine (B1216132) at muscarinic receptors. This mechanism is the foundation for exploring its potential, at least conceptually, in therapeutic areas where modulation of the cholinergic system is desirable. The central nervous system (CNS) is rich in muscarinic receptors, which are implicated in a variety of physiological and pathological processes. nih.gov

Research into muscarinic receptor ligands has been a focus for developing treatments for several CNS disorders. mdpi.com For instance, M1 muscarinic agonists have been investigated for their potential to improve cognitive deficits in conditions like Alzheimer's disease. nih.govnih.gov Conversely, muscarinic antagonists are conceptually relevant for conditions characterized by cholinergic hyperactivity. An early noted effect of compounds in this class is an antitremor action, suggesting a potential conceptual application in movement disorders like Parkinson's disease, where an imbalance between dopamine (B1211576) and acetylcholine signaling is a key feature. ncats.io

Furthermore, the involvement of different muscarinic receptor subtypes in various psychiatric disorders, such as schizophrenia, presents another conceptual avenue. nih.govresearchgate.net While agonists are more commonly studied for the cognitive and negative symptoms of schizophrenia, the complexity of cholinergic signaling in the brain suggests that selective antagonists could, in theory, play a role in modulating specific neural circuits. researchgate.net The development of subtype-selective muscarinic ligands is a significant area of drug design, aiming to target specific receptor populations to maximize therapeutic effects while minimizing side effects. mdpi.com

The primary value of this compound in this context is as a prototype molecule. Its well-characterized, albeit non-selective, antagonist activity at muscarinic receptors allows it to be used in preclinical models to probe the effects of cholinergic blockade. This can help in validating the cholinergic system as a target for new therapeutic strategies. The insights gained from such studies can guide the development of new chemical entities with more desirable properties, such as receptor subtype selectivity.

Development of this compound as a Pharmacological Probe

A significant and practical application of this compound has been its development as a pharmacological probe for in vivo imaging. Specifically, its radiolabeled form, (+)N-[(11)C]ethyl-3-piperidinyl p-acetylcarbanilate (also referred to as (11)C3-EPB), has been synthesized and evaluated as a ligand for Positron Emission Tomography (PET). nih.gov PET is a powerful imaging technique that allows for the quantitative assessment of molecular targets in the living brain.

The development of (11)C3-EPB was part of a broader effort to create suitable radioligands for studying cerebral muscarinic cholinergic receptors. nih.gov Research in this area has led to the synthesis of a series of similar compounds with varying alkyl chain lengths, including methyl and propyl analogues, to investigate how these modifications affect the ligand's properties. nih.govresearchgate.net

A key study in conscious monkeys compared the kinetic properties of (11)C3-EPB with its methyl and propyl counterparts. nih.gov The findings from this research provided valuable insights into how chemical structure influences the behavior of a PET tracer.

| Radioligand | Peak Radioactivity Time | Clearance Rate | Binding Potential (BP) |

| (11)C3-MPB (methyl) | Later | Slower | Higher |

| (11)C3-EPB (ethyl) | Earlier | Faster | Lower |

| (11)C3-PPB (propyl) | Earlier | Faster | Lower |

This comparative study demonstrated that increasing the alkyl chain length from methyl to ethyl and propyl resulted in PET ligands with lower affinity for the muscarinic receptors. nih.govresearchgate.net This is reflected in the lower binding potential and faster clearance from receptor-rich cortical regions. nih.gov While high affinity is often sought after in drug development, for PET imaging, ligands with reversible binding and faster kinetics can be advantageous for certain study designs, such as those aiming to measure changes in endogenous neurotransmitter levels. nih.gov These characteristics make (11)C3-EPB a useful tool for probing the density and occupancy of muscarinic receptors in the brain, contributing to a better understanding of the cholinergic system in both healthy and diseased states.

Unexplored Research Avenues and Gaps in Understanding this compound

Despite its utility as a research tool, there remain significant gaps in the understanding of this compound. A primary limitation of this compound is its lack of selectivity among the five muscarinic receptor subtypes (M1-M5). nih.govmdpi.com This non-selectivity makes it difficult to attribute its pharmacological effects to a specific receptor subtype, which is a major hurdle in dissecting the complex roles of the cholinergic system.

A significant unexplored research avenue, therefore, lies in the design and synthesis of analogues of this compound that exhibit selectivity for individual muscarinic receptor subtypes. The high degree of homology in the orthosteric binding site across the M1-M5 receptors makes this a challenging endeavor. mdpi.com However, exploring modifications to the structure of this compound could potentially lead to the discovery of novel ligands that interact with less conserved allosteric sites on the receptors, thereby conferring subtype selectivity. mdpi.com

Another gap in knowledge is the full spectrum of its downstream signaling effects. As a muscarinic antagonist, it is known to block acetylcholine-mediated signaling, but the precise consequences of this blockade on various intracellular signaling cascades and gene expression in different brain regions are not fully elucidated. Further preclinical studies could explore these aspects, providing a more comprehensive understanding of its molecular pharmacology.

The central nervous system effects of this compound, particularly its hallucinogenic properties, are well-documented. chemeurope.comwikipedia.org However, the precise neural circuits and receptor subtype interactions that mediate these effects are not fully understood. Advanced neuroimaging techniques, potentially using more selective PET ligands developed from its scaffold, could help to map the brain regions and pathways involved in its psychoactive effects.

Challenges and Opportunities in this compound Research

Research on this compound is met with both significant challenges and unique opportunities.

Challenges:

Regulatory Status: The classification of this compound as a Schedule I controlled substance in the United States and other countries presents a major logistical and administrative barrier to research. nih.gov Acquiring the compound for scientific study is a complex and highly regulated process, which can deter many researchers. clinicalleader.com

Lack of Subtype Selectivity: As previously mentioned, the non-selective nature of its binding to muscarinic receptors limits its utility in teasing apart the functions of individual receptor subtypes. mdpi.com This is a fundamental challenge in the broader field of muscarinic receptor pharmacology. mdpi.com

Potential for Adverse Effects: The well-known anticholinergic side effects, both central and peripheral, make it unsuitable for therapeutic development in its current form. nih.govnih.gov These effects also need to be carefully managed in any preclinical research involving animal models.

Opportunities:

Scaffold for Novel Drug Design: The chemical structure of this compound can serve as a valuable starting point for medicinal chemistry efforts. By systematically modifying its structure, it may be possible to develop new compounds with improved properties, such as enhanced subtype selectivity or a more favorable pharmacokinetic profile.

Tool for Systems Neuroscience: As a well-characterized, brain-penetrant muscarinic antagonist, it remains a useful tool for probing the function of the cholinergic system at a systems level in preclinical research. It can be used to investigate the role of cholinergic signaling in various behaviors, cognitive functions, and disease models.

Advancement of Neuroimaging: The successful development of its radiolabeled form, (11)C3-EPB, for PET imaging highlights a significant opportunity. nih.gov Further research could focus on developing second-generation PET ligands based on its structure with optimized properties, such as improved selectivity for muscarinic receptor subtypes. Such tools would be invaluable for studying cholinergic dysfunction in a wide range of neurological and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.